molecular formula C10H10FNO2S B1605768 2-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 333408-47-2

2-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B1605768
M. Wt: 227.26 g/mol
InChI Key: ZCIDMBKXEBMSLH-UHFFFAOYSA-N
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Description

The compound “2-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid” is a complex organic molecule that contains a thiazolidine ring, a carboxylic acid group, and a fluorophenyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolidine ring, a carboxylic acid group, and a fluorophenyl group . The fluorine atom on the phenyl ring would likely have an electronegative effect, potentially influencing the reactivity of the compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. The carboxylic acid group could potentially undergo reactions such as esterification or amide formation . The fluorophenyl group could potentially undergo reactions at the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the fluorine atom could potentially increase the compound’s stability and lipophilicity . The carboxylic acid group could potentially make the compound acidic .

Future Directions

Given the interesting structure of this compound, it could be worthwhile to synthesize it and study its properties in more detail. Potential areas of research could include studying its reactivity, investigating its potential biological activity, and exploring its potential uses in fields such as medicinal chemistry .

properties

IUPAC Name

2-(3-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIDMBKXEBMSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333266
Record name 2-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid

CAS RN

333408-47-2
Record name 2-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
2-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 3
2-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 4
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2-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 5
2-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
2-(3-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid

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